molecular formula C15H14N2O4S B6160496 2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid CAS No. 2413883-25-5

2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid

Cat. No.: B6160496
CAS No.: 2413883-25-5
M. Wt: 318.3
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Description

2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

The synthesis of 2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid typically involves the reaction of benzylamine with phthalic anhydride to form the intermediate benzylphthalimide. This intermediate is then subjected to a cyclization reaction with sulfur and acetic acid to yield the final product. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetic acid moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent in preliminary studies. It is also being investigated for its role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism by which 2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid include other benzothiadiazole derivatives such as:

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
  • 2-(1,3-dioxo-2,3-dihydro-1H-indol-2-yl)acetic acid

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

2413883-25-5

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3

Purity

95

Origin of Product

United States

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